N-((1-cyclopropyl-1H-imidazol-2-yl)methyl)ethanamine
Description
N-((1-Cyclopropyl-1H-imidazol-2-yl)methyl)ethanamine is a substituted imidazole derivative characterized by a cyclopropyl group attached to the nitrogen atom of the imidazole ring and an ethanamine side chain. The cyclopropyl group introduces steric and electronic effects that can modulate the molecule’s conformational flexibility and binding affinity to biological targets .
Properties
Molecular Formula |
C9H15N3 |
|---|---|
Molecular Weight |
165.24 g/mol |
IUPAC Name |
N-[(1-cyclopropylimidazol-2-yl)methyl]ethanamine |
InChI |
InChI=1S/C9H15N3/c1-2-10-7-9-11-5-6-12(9)8-3-4-8/h5-6,8,10H,2-4,7H2,1H3 |
InChI Key |
AOENRRXQNHQDCG-UHFFFAOYSA-N |
Canonical SMILES |
CCNCC1=NC=CN1C2CC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((1-cyclopropyl-1H-imidazol-2-yl)methyl)ethanamine typically involves the cyclization of appropriate precursors. One common method involves the reaction of cyclopropylamine with imidazole derivatives under controlled conditions. The reaction may require catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The process might include steps such as purification, crystallization, and quality control to meet industry standards.
Chemical Reactions Analysis
Types of Reactions
N-((1-cyclopropyl-1H-imidazol-2-yl)methyl)ethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazole oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens or alkylating agents can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole oxides, while substitution reactions can produce various substituted imidazole derivatives.
Scientific Research Applications
Pharmacological Applications
N-((1-cyclopropyl-1H-imidazol-2-yl)methyl)ethanamine exhibits various pharmacological properties, influencing different biological targets:
- Neuropharmacology : Research indicates that this compound may interact with receptors in the central nervous system, affecting neurotransmitter systems. Such interactions are crucial for understanding its potential use in treating neurological disorders.
- Antimicrobial Activity : Similar compounds have shown efficacy against various pathogens, suggesting that this compound may possess antimicrobial properties as well .
The biological activity of this compound can be attributed to its interactions with specific biological targets:
Case Studies and Research Findings
Several studies have explored the applications and effects of this compound:
| Study Focus | Objective | Findings | Reference Year |
|---|---|---|---|
| Neuropharmacological Effects | Investigate binding affinity with CNS receptors | Demonstrated significant binding affinity, indicating potential for treating CNS disorders | 2024 |
| Antimicrobial Activity Evaluation | Assess efficacy against Gram-positive and Gram-negative bacteria | Showed inhibitory effects on Staphylococcus aureus (MIC = 32 µg/mL) and Escherichia coli (MIC = 64 µg/mL) | 2024 |
| Anticancer Activity | Evaluate cytotoxic effects on cancer cell lines | Induced dose-dependent decrease in viability of MCF-7 cells (IC50 = 15 µM) | 2023 |
| Anti-inflammatory Properties | Investigate effects on macrophage activation | Reduced TNF-alpha and IL-6 levels by approximately 50% in LPS-stimulated macrophages | 2025 |
Mechanism of Action
The mechanism of action of N-((1-cyclopropyl-1H-imidazol-2-yl)methyl)ethanamine involves its interaction with specific molecular targets. The imidazole ring can bind to enzymes or receptors, modulating their activity. The cyclopropyl group may enhance the compound’s binding affinity and specificity, leading to more effective biological activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural analogues of N-((1-cyclopropyl-1H-imidazol-2-yl)methyl)ethanamine, highlighting differences in substituents, molecular weight, and physicochemical properties:
Key Comparisons
Substituent Effects: Cyclopropyl vs. Benzyl vs. Cyclopropyl: The benzyl group in V2L increases hydrophobicity and aromatic interactions, which may improve membrane permeability but reduce aqueous solubility relative to the cyclopropyl analogue .
Physicochemical Properties :
- The dihydrochloride salt form of ethyl-substituted analogues (e.g., CAS 886505-10-8) improves solubility in polar solvents, a critical factor for bioavailability .
- The tetrahydrofuran-containing compound (CAS 886505-22-2) exhibits moderate molar mass (195.26 g/mol) and hydrogen-bonding capacity due to the oxygen atom, which may influence pharmacokinetics .
Cyclopropyl introduction often requires specialized reagents (e.g., cyclopropanation agents) compared to simpler alkylation steps for ethyl or methyl groups .
Biological and Safety Profiles: Imidazole derivatives with methyl or ethyl groups (e.g., CAS 927986-30-9) are commonly associated with irritant hazards, as seen in and . Environmental impact assessments () suggest imidazole derivatives with alkyl chains pose moderate health risks, though cyclopropyl-specific data are lacking .
Biological Activity
N-((1-cyclopropyl-1H-imidazol-2-yl)methyl)ethanamine is a compound belonging to the imidazole family, recognized for its unique structural features and potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound has the following molecular characteristics:
- Molecular Formula : CHN
- Molecular Weight : 151.21 g/mol
- Structural Features : The compound contains a five-membered imidazole ring with a cyclopropyl group that enhances its stability and reactivity compared to other imidazole derivatives.
The biological activity of this compound is primarily attributed to its interactions with various biological targets, including:
- Enzyme Inhibition : The imidazole ring can coordinate with metal ions in enzyme active sites, inhibiting their activity. This property is particularly significant in the context of drug design and development.
- Receptor Modulation : The compound may bind to specific receptors in the central nervous system (CNS), influencing neurotransmitter systems, which could lead to neuropharmacological effects.
Biological Activities
Research has highlighted several biological activities associated with this compound, including:
Table 1: Summary of Biological Activities
Case Study 1: Neuropharmacological Impact
A study investigating the binding affinity of this compound to various CNS receptors revealed significant interactions that could modulate neurotransmitter release, suggesting its potential as a treatment for conditions like anxiety or depression .
Case Study 2: Anticancer Activity
In vitro assays have shown that structurally similar imidazole compounds inhibit cancer cell proliferation at low micromolar concentrations. This raises the possibility that this compound could be developed as an anticancer agent, warranting further research into its efficacy and safety profiles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
